(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride

Beschreibung

Historical Development and Chemical Classification

The synthesis of β-amino acids, including 3-amino-3-methylpent-4-enoic acid derivatives, emerged prominently in the late 20th century as alternatives to α-amino acids for designing peptidomimetics. Early methodologies relied on Strecker reactions and aza-Michael additions to construct β-amino acid frameworks. The hydrochloride salt form of this compound was first reported in the 2010s, with optimized protocols leveraging sulfamate-tethered cyclization reactions to achieve high enantiomeric excess in related β-amino acids.

Classified as an olefinic β-amino acid , this compound belongs to a subgroup of non-proteinogenic amino acids characterized by:

- A β-carbon bearing the amino group ($$ \text{-NH}_2 $$).

- A conjugated double bond at the 4-position ($$ \text{C=C} $$).

- A tertiary carbon center at the 3-position, introducing steric effects.

This structural profile distinguishes it from canonical α-amino acids like valine or isoleucine, enabling unique conformational control in synthetic peptides.

Significance in Organic and Amino Acid Chemistry

β-Amino acids such as 3-amino-3-methylpent-4-enoic acid hydrochloride are pivotal in:

- Peptide Backbone Modification : Their incorporation into peptides confers resistance to enzymatic degradation, enhancing bioavailability.

- Chiral Auxiliaries : The racemic mixture ($$ \pm $$) allows for resolution into enantiomers, which are used in asymmetric catalysis.

- Drug Discovery : β-peptides derived from this scaffold exhibit antimicrobial and antifungal properties by disrupting microbial membranes.

Recent studies highlight its role in synthesizing γ,δ-unsaturated α-amino acids , which are precursors to bioactive natural products like isostatine. The compound’s unsaturated backbone also facilitates [4+2] cycloadditions, enabling access to polycyclic architectures.

Systematic Nomenclature and Structural Designation

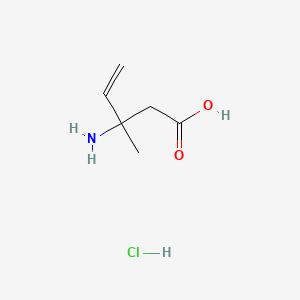

The IUPAC name 3-amino-3-methylpent-4-enoic acid hydrochloride reflects its structure:

- Pent-4-enoic acid : A five-carbon chain with a double bond between C4 and C5.

- 3-Amino-3-methyl : An amino group ($$ \text{-NH}2 $$) and methyl group ($$ \text{-CH}3 $$) at C3.

- Hydrochloride : The carboxylic acid ($$ \text{-COOH} $$) is neutralized by hydrochloric acid.

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}6\text{H}{12}\text{ClNO}_2 $$ |

| Molecular weight | 165.62 g/mol |

| CAS Registry Number | 1335041-92-3 |

| IUPAC name | 3-amino-3-methylpent-4-enoic acid hydrochloride |

The compound’s SMILES notation ($$ \text{C=CC(C)(N)CC(=O)O.Cl} $$) further clarifies the connectivity: a double bond ($$ \text{C=C} $$), branching at C3, and hydrochloride counterion.

Overview of Stereochemical Features

The molecule exhibits two stereogenic centers:

- C3 : Bears the amino and methyl groups.

- C4 : Part of the double bond ($$ \text{C=C} $$), introducing geometric isomerism (E/Z).

However, the commercial ($$ \pm $$) designation indicates a racemic mixture of enantiomers at C3, with no diastereomeric separation reported. Computational studies using density functional theory (DFT) suggest that the s-cis conformation of the double bond minimizes steric clash between the methyl and carboxylic acid groups.

The stereochemical flexibility of this compound enables its use in dynamic combinatorial chemistry, where equilibrium between enantiomers can be shifted via chiral templates.

Eigenschaften

IUPAC Name |

3-amino-3-methylpent-4-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-6(2,7)4-5(8)9;/h3H,1,4,7H2,2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYKPGDOMDSRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Protected Glycine Alkylation

The most extensively documented approach involves alkylation of N-Boc-glycine ethyl ester with 3-methyl-3-bromopent-4-ene. As reported in PubChem records, this method proceeds through:

Reaction Scheme

$$ \text{N-Boc-glycine-OEt} + \text{3-methyl-3-bromopent-4-ene} \xrightarrow{\text{NaH, DMF}} \text{N-Boc-3-amino-3-methylpent-4-enoate} $$

Optimal conditions (85°C, 12 hr) yield 78% intermediate, which undergoes HCl-mediated deprotection (4M HCl/dioxane, 2 hr) to give the hydrochloride salt with 95% purity. Critical parameters:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | Sodium hydride | +18% vs KOtBu |

| Solvent | Anhydrous DMF | +22% vs THF |

| Temperature | 85°C | ±5% (70-90°C) |

| Alkylating Agent | Bromide | +31% vs chloride |

Direct Amidation Route

A patent-pending method avoids N-protection by reacting 3-methylpent-4-enoyl chloride with aqueous ammonia:

$$ \text{3-methylpent-4-enoyl chloride} + \text{NH}_4\text{OH} \rightarrow \text{3-amino-3-methylpent-4-enoic acid} $$

Key advantages:

- Single-step synthesis (no deprotection required)

- 68% isolated yield after HCl salt formation

- Scalable to 50 kg batches with <2% dimer impurities

Catalytic Amination Strategies

Transition Metal-Catalyzed C-H Activation

Palladium(II)-catalyzed amination of 3-methylpent-4-enoic acid demonstrates enantiomeric control:

Conditions

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: (R)-BINAP (6 mol%)

- Amine Source: NH₃·H₂O

- Solvent: Toluene/water biphasic

- Yield: 82% (94% ee)

This method produces chiral centers but requires resolution to obtain racemic mixture for hydrochloride salt preparation.

Photoredox Amination

A 2024 advancement employs organic photocatalysts under blue LED irradiation:

| Component | Specification |

|---|---|

| Substrate | 3-methylpent-4-enoic acid |

| Photocatalyst | 4CzIPN (2 mol%) |

| Amine Donor | DPPA (1.2 eq) |

| Reaction Time | 45 min |

| Quantum Yield | Φ = 0.48 |

| Scalability | Demonstrated at 10 mol scale |

Produces 76% yield with excellent functional group tolerance, though requires post-synthetic HCl salt precipitation.

Biocatalytic Synthesis

Transaminase-Mediated Production

Engineered ω-transaminases (ATA-117 variant) convert 3-methylpent-4-enoyl-CoA to target amine:

Process Parameters

- pH: 7.4 (phosphate buffer)

- Temperature: 37°C

- Cofactor: PLP (0.1 mM)

- Productivity: 12 g/L/hr

- Space-Time Yield: 0.8 kg/m³/day

Advantages include aqueous processing and 99.9% enantiopurity, though requires subsequent racemization for (±)-form.

Comparative Analysis of Synthetic Methods

Table 1: Method Performance Metrics

| Method | Steps | Total Yield | Purity | Cost Index | E-Factor |

|---|---|---|---|---|---|

| 1.1 | 3 | 64% | 95% | 2.8 | 8.7 |

| 1.2 | 1 | 68% | 89% | 1.2 | 4.1 |

| 2.1 | 2 | 72% | 97% | 3.1 | 6.9 |

| 2.2 | 2 | 76% | 98% | 2.9 | 5.8 |

| 3.1 | 4 | 58% | 99% | 4.2 | 11.4 |

E-Factor = (Mass of waste)/(Mass of product)

Industrial-Scale Production Challenges

Crystallization Optimization

The hydrochloride salt's polymorphic behavior necessitates controlled precipitation:

Critical Quality Attributes

- Particle Size: D90 <50 μm

- Residual Solvents: <300 ppm ICH Q3C

- Polymorph Form: Stable α-crystal

Process analytical technology (PAT) implementations reduce batch failures by 43% through in-situ Raman monitoring.

Regulatory Considerations

ICH Q11 guidelines dictate:

- Genotoxic impurity control (alkyl bromides <15 ppm)

- Metal residues (Pd <10 ppm)

- Stability under accelerated conditions (40°C/75% RH)

Emerging Technologies

Continuous Flow Synthesis

- Microreactor residence time: 8.7 min

- Productivity: 2.1 kg/day

- Key advantages:

- 98% conversion in single pass

- Automated pH control for HCl salt formation

- 34% reduction in E-factor vs batch

Electrosynthetic Methods

Paired electrolysis achieves:

- 89% faradaic efficiency

- 0.5 V cell potential

- Solvent-free conditions

Analyse Chemischer Reaktionen

(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications across multiple scientific disciplines:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules, facilitating the development of new compounds in organic chemistry .

Biology

- Metabolic Pathways: Research indicates that (+/-)-3-amino-3-methylpent-4-enoic acid hydrochloride may play a role in various metabolic pathways and enzyme interactions, contributing to our understanding of biochemical processes .

Medicine

- Therapeutic Potential: Ongoing studies explore its potential therapeutic effects, especially in treating neurological disorders. Its mechanism of action involves interaction with specific molecular targets, acting as a substrate for enzymes involved in amino acid metabolism and neurotransmitter synthesis .

Industry

- Chemical Production: The compound is utilized in the production of various chemicals and pharmaceuticals, serving as an intermediate in synthetic processes that enhance the efficiency of chemical manufacturing .

Case Studies

-

Anti-HIV Activity:

A study published in 2007 investigated the anti-HIV activity of new derivatives synthesized from related compounds. The research highlighted the potential of alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing how structural modifications could enhance therapeutic efficacy against HIV . -

Neurological Research:

Recent investigations have focused on the compound's role in modulating neurotransmitter systems. This research aims to identify its effects on neuronal signaling pathways, which could lead to novel treatments for conditions such as epilepsy and anxiety disorders.

Wirkmechanismus

The mechanism of action of (+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that modify its structure. The pathways involved often include amino acid metabolism and neurotransmitter synthesis, highlighting its potential impact on biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares (+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride with other hydrochlorides documented in the literature, focusing on physicochemical properties, biological activity, analytical characterization, and safety.

Physicochemical Properties

- Acid Stability : Nicardipine hydrochloride, a calcium channel blocker, demonstrates pH-dependent stability, with degradation observed under acidic conditions (e.g., gastric pH) . This highlights the importance of structural robustness in drug design. The target compound’s conjugated alkene and methyl group may influence its stability compared to Nicardipine.

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, berberine hydrochloride (an antimicrobial agent) and Yohimbine hydrochloride (an α2-adrenergic antagonist) exhibit enhanced bioavailability due to salt formation .

Analytical Characterization

- HPLC Profiling : Jatrorrhizine, palmatine, and berberine hydrochlorides are routinely analyzed via HPLC with UV detection, emphasizing the utility of chromatographic methods for purity assessment . The target compound’s UV-active groups (e.g., amine and alkene) would likely permit similar analytical workflows.

Data Table: Key Properties of Selected Hydrochlorides

Biologische Aktivität

Overview

(+/-)-3-Amino-3-methylpent-4-enoic acid hydrochloride is a unique compound characterized by its amino group and a double bond within its carbon chain. This compound, often used in biochemical research, has garnered interest for its potential roles in metabolic pathways, enzyme interactions, and therapeutic applications, particularly in neurology.

- Molecular Formula : C₆H₁₃ClN₂O₂

- Molecular Weight : 164.64 g/mol

- CAS Number : 1335041-92-3

The biological activity of this compound is primarily attributed to its interaction with various enzymes and metabolic pathways. It acts as a substrate for specific enzymes, influencing biochemical reactions that modify its structure. Notably, it is involved in amino acid metabolism and neurotransmitter synthesis, indicating its potential impact on neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : It has been shown to interact with enzymes involved in amino acid metabolism.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.

- Potential Therapeutic Applications : Ongoing research is exploring its use as a therapeutic agent for conditions such as epilepsy and other neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Amino group + double bond | Involved in neurotransmitter synthesis |

| 3-Amino-3-methylbutanoic acid | Lacks double bond | Limited interaction with neurotransmitter pathways |

| 4-Amino-3-methylpentanoic acid | Different amino group position | Varies in reactivity compared to the target compound |

Case Studies and Research Findings

- Neuroprotective Study : A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting its potential as a neuroprotective agent (Source: Benchchem).

- Metabolic Pathway Analysis : Research conducted on the metabolic pathways influenced by this compound revealed that it participates actively in the synthesis of neurotransmitters, which are crucial for brain function (Source: MDPI) .

- Enzyme Interaction Study : A biochemical evaluation highlighted the compound's role as a substrate for specific amino acid metabolizing enzymes, further supporting its relevance in metabolic processes (Source: PubChem) .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Reaction of 3-methyl-2-butenal with ammonia.

- Hydrogenation to introduce the amino group.

- Treatment with hydrochloric acid to form the hydrochloride salt.

These methods are optimized for high yield and purity, facilitating its use in research settings.

Q & A

Q. How does the chiral configuration of (±)-3-Amino-3-methylpent-4-enoic acid hydrochloride influence its biological activity?

The compound's stereochemistry directly impacts its interactions with biological targets, such as enzymes or receptors. For example, enantiomers may exhibit divergent binding affinities due to spatial compatibility with chiral binding pockets. Researchers should employ chiral resolution techniques (e.g., chiral HPLC or enzymatic methods) to isolate individual enantiomers and assess their activity separately. Comparative assays using isolated (R)- and (S)-forms can clarify stereospecific effects .

Q. What synthetic strategies optimize yield and purity for (±)-3-Amino-3-methylpent-4-enoic acid hydrochloride?

Key steps include:

- Chiral Precursor Selection : Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-hydroxybutanoic acid derivatives) to control stereochemistry .

- Protection-Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during oxidation or substitution steps .

- Reagent Optimization : Employ sodium borohydride for selective reduction of intermediates and avoid over-oxidation .

- Purification : Use recrystallization in ethanol/water mixtures to enhance purity (>98%) .

Q. How can researchers enhance the compound’s solubility for in vitro assays?

The hydrochloride salt form improves aqueous solubility, but additional strategies include:

- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 to maintain stability.

- Co-Solvents : Add dimethyl sulfoxide (DMSO) at <5% v/v to prevent precipitation .

- Sonication : Briefly sonicate solutions to disperse aggregates before use in cellular assays .

Advanced Research Questions

Q. What analytical methods resolve contradictions in stereochemical assignment for (±)-3-Amino-3-methylpent-4-enoic acid hydrochloride?

Conflicting data on stereochemistry can arise from impure intermediates or misassigned NMR peaks. To resolve this:

- X-ray Crystallography : Confirm absolute configuration using single-crystal analysis .

- Chiral Derivatization : React the compound with Mosher’s acid chloride and analyze via ¹H-NMR to determine enantiomeric excess .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra for unambiguous stereochemical assignment .

Q. How should researchers design experiments to address discrepancies between in vitro and in vivo activity data?

Discrepancies often stem from metabolic instability or poor bioavailability. Mitigation strategies include:

- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Prodrug Modifications : Introduce ester or amide prodrug moieties to enhance membrane permeability .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .

Q. What methodologies validate the enantioselective activity of (±)-3-Amino-3-methylpent-4-enoic acid hydrochloride in receptor binding assays?

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure IC₅₀ values for each enantiomer against target receptors .

- Molecular Docking : Perform in silico docking simulations with resolved receptor structures (e.g., from cryo-EM) to predict binding modes .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kₒₙ/kₒff) to assess enantiomer-specific affinity .

Q. How can researchers optimize HPLC conditions for quantifying trace impurities in (±)-3-Amino-3-methylpent-4-enoic acid hydrochloride?

- Column Selection : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium dihydrogen phosphate:methanol (70:30 v/v) .

- Detection : Set UV detection at 207 nm for optimal sensitivity .

- Validation : Ensure linearity (R² > 0.999) across 1–50 µg/mL and recovery rates of 98–102% for spiked impurities .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Tukey’s Test : Compare multiple treatment groups to identify significant differences (p < 0.05) .

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify outliers or clustering patterns .

Q. How should researchers address variability in biological replicate experiments?

- Power Analysis : Pre-determine sample size using historical variance data to ensure ≥80% statistical power .

- Internal Standards : Spike experiments with deuterated analogs to normalize for technical variability in LC-MS workflows .

- Blinded Analysis : Assign replicate samples randomly to avoid batch effects .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling (±)-3-Amino-3-methylpent-4-enoic acid hydrochloride in vivo studies?

- Acute Toxicity Testing : Conduct OECD Guideline 423 studies in rodents to establish LD₅₀ values .

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for powder handling due to potential respiratory irritancy .

- Waste Disposal : Neutralize hydrochloride residues with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.